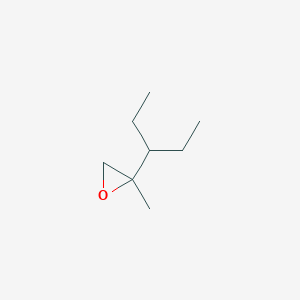

2-Methyl-2-(pentan-3-yl)oxirane

Beschreibung

Eigenschaften

CAS-Nummer |

71649-74-6 |

|---|---|

Molekularformel |

C8H16O |

Molekulargewicht |

128.21 g/mol |

IUPAC-Name |

2-methyl-2-pentan-3-yloxirane |

InChI |

InChI=1S/C8H16O/c1-4-7(5-2)8(3)6-9-8/h7H,4-6H2,1-3H3 |

InChI-Schlüssel |

QDFPZFYEFSMWTF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)C1(CO1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-methyl-2-(pentan-3-yl)oxirane typically involves the epoxidation of an α,β-unsaturated ketone or alkene precursor bearing the appropriate substituents. The process generally proceeds via:

- Formation of a suitable precursor ketone or alkene with the desired side chains.

- Conversion of the double bond into an epoxide ring through an oxidation step.

- Isolation and purification of the epoxide product.

Epoxidation via Trimethylsulfonium Methyl Sulfate Intermediate

A well-documented approach for the preparation of substituted oxiranes involves the use of trimethylsulfonium methyl sulfate as an epoxidizing agent. This method is described in patents such as US4929735A and EP0124009B1, which provide detailed processes for oxirane synthesis.

- Step 1: Preparation of trimethylsulfonium methyl sulfate by reacting dimethyl sulfide with dimethyl sulfate.

- Step 2: Reaction of the intermediate with a ketone precursor in the presence of a strong base (e.g., potassium hydroxide or potassium tert-butoxide) and an inert or alcoholic solvent.

- Step 3: The reaction proceeds at controlled temperatures (typically 10–50 °C) to form the oxirane ring.

This method yields high purity oxiranes with good to excellent yields, often above 90% conversion within a few hours. The solvent choice is critical; tert-butanol has been found to enhance yields compared to acetonitrile or other low-boiling alcohols. The reaction is generally conducted under atmospheric pressure but can be adjusted as needed.

Example Data from Patent US4929735A:

| Reaction Time (hours) | Oxirane Content (%) |

|---|---|

| 1 | 70.5 |

| 2 | 89.8 |

| 3 | 94.3 |

This demonstrates the progression of the reaction toward completion over time.

Diastereoselective Epoxidation Using Manganese Catalysts

Another advanced method involves the diastereoselective epoxidation of α,β-unsaturated ketones using manganese-based catalysts. This approach is detailed in patent AU2017306546A1, which describes:

- Use of a manganese catalyst complex to selectively epoxidize the double bond.

- The process is scalable, efficient, and provides high stereoselectivity favoring the desired epoxide isomer.

- The oxidation step employs an oxidizing agent (e.g., hydrogen peroxide) in the presence of the manganese catalyst.

- Subsequent epimerization and deprotection steps can be applied to refine the stereochemistry and purity of the product.

This method is particularly useful when the stereochemical configuration of the oxirane is critical for downstream applications.

Grignard Addition Followed by Epoxidation

A multi-step synthetic route involves:

- Formation of an α,β-unsaturated ketone via Grignard reaction using isopropyl magnesium chloride and appropriate brominated precursors.

- Subsequent epoxidation of the double bond using manganese catalysts or other oxidants.

- This approach allows for the introduction of complex side chains and control over stereochemistry.

This method is supported by detailed reaction conditions including the use of acid activating agents (e.g., carbodiimides) and base-mediated epimerization steps.

Alternative Epoxidation Techniques

Other epoxidation methods include classical peracid oxidation (e.g., m-chloroperbenzoic acid), but these are less frequently reported for this specific compound due to potential issues with selectivity and yield.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Trimethylsulfonium methyl sulfate | Dimethyl sulfide, dimethyl sulfate, KOH, tert-butanol, 10–50 °C | High yield, industrial scalability | Requires preparation of intermediate |

| Manganese-catalyzed epoxidation | Manganese catalyst, oxidant (H2O2), α,β-unsaturated ketone | High stereoselectivity, scalable | Catalyst synthesis required |

| Grignard addition + epoxidation | Isopropyl magnesium chloride, bromopropene, oxidant | Allows complex side chains, stereocontrol | Multi-step, moderate complexity |

| Classical peracid oxidation | m-CPBA or similar peracid | Simple setup | Lower selectivity, possible side reactions |

Research Findings and Analytical Data

While direct analytical data specific to 2-methyl-2-(pentan-3-yl)oxirane are limited in open literature, related epoxides have been characterized by GC-MS and NMR techniques. For example, a related compound, 2-methyl-2-propan-2-yloxirane, has been identified with retention times and molecular weights consistent with epoxide structures.

The purity and yield of epoxides prepared by the above methods are typically confirmed by:

- Gas Chromatography (GC) for reaction monitoring.

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass Spectrometry (MS) for molecular weight verification.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(pentan-3-yl)oxirane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can react with the oxirane ring.

Major Products Formed

Oxidation: Formation of diols or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxiranes or open-chain products.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(pentan-3-yl)oxirane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(pentan-3-yl)oxirane involves the reactivity of the oxirane ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Branching : Compounds like 3-ethyl-2,2-dimethyloxirane and the target compound share steric hindrance, which can slow ring-opening reactions.

- Electron-Withdrawing Groups : Fluorinated derivatives (e.g., 2-methyl-2-(pentafluoroethyl)oxirane ) exhibit increased polarity and altered reactivity due to fluorine’s electronegativity.

- Aromatic vs. Aliphatic Substituents: Phenoxy-containing epoxides (e.g., ) may exhibit distinct solubility and stability profiles compared to purely aliphatic analogs.

Physicochemical Properties

Limited data on the target compound necessitates extrapolation from analogs:

- Molecular Weight : Higher molecular weight analogs (e.g., C₂₄H₄₀O₂ ) are typically viscous liquids or solids, while smaller epoxides (C₆H₁₂O ) are volatile liquids.

- Polarity : Fluorinated derivatives (C₅H₅F₅O ) are more polar, affecting solubility in organic solvents.

- Stability : Bulky substituents (e.g., pentan-3-yl) may enhance thermal stability by hindering ring-opening reactions .

Polymerization

Epoxides undergo ring-opening polymerization (ROP) with initiators like organotin compounds . Steric hindrance from substituents in 2-methyl-2-(pentan-3-yl)oxirane may reduce polymerization rates compared to less hindered analogs (e.g., 3-ethyl-2,2-dimethyloxirane ). Fluorinated epoxides may yield polymers with unique dielectric properties.

Pharmaceutical Intermediates

Chiral epoxides like (R)-2-methyl-2-(4-trifluoromethoxyphenoxymethyl)oxirane highlight the role of stereochemistry in drug synthesis. The target compound’s branching could influence its utility in asymmetric synthesis.

Biologische Aktivität

2-Methyl-2-(pentan-3-yl)oxirane, commonly referred to as an epoxide, is a cyclic ether characterized by a three-membered ring structure containing an oxygen atom. The biological activity of this compound has garnered attention due to its potential therapeutic applications and mechanisms of action in various biological systems.

The structural formula of 2-Methyl-2-(pentan-3-yl)oxirane can be represented as follows:

This compound features a methyl group and a pentan-3-yl group, contributing to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of 2-Methyl-2-(pentan-3-yl)oxirane can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that epoxides, including 2-Methyl-2-(pentan-3-yl)oxirane, exhibit significant antimicrobial properties. For instance, they have been shown to inhibit the growth of various bacterial strains and fungi.

- Anticancer Potential : Research has explored the anticancer effects of epoxide compounds, highlighting their ability to induce apoptosis in cancer cells. The mechanism often involves the formation of reactive oxygen species (ROS) and subsequent cell cycle arrest.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of calcium signaling pathways is a proposed mechanism for its protective effects.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various epoxides found that 2-Methyl-2-(pentan-3-yl)oxirane demonstrated significant inhibitory concentrations against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Escherichia coli | 0.625 |

| Candida albicans | 0.156 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In vitro studies have shown that 2-Methyl-2-(pentan-3-yl)oxirane can induce apoptosis in A549 lung cancer cells. Flow cytometry analysis revealed an increase in cells arrested in the G2/M phase of the cell cycle, suggesting that the compound disrupts normal cell division processes.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 39 | Induction of apoptosis |

| H1975 | 48 | Cell cycle arrest |

These findings support the hypothesis that epoxide compounds may serve as effective anticancer agents through specific mechanisms targeting cellular processes .

Neuroprotective Effects

Research into the neuroprotective potential of epoxide compounds indicates that they may modulate calcium signaling pathways involved in neurodegeneration. In animal models, administration of 2-Methyl-2-(pentan-3-yl)oxirane resulted in reduced neuronal death and improved cognitive function, suggesting its potential application in treating conditions such as Alzheimer's disease .

Case Studies

Several case studies have documented the therapeutic effects of epoxide compounds similar to 2-Methyl-2-(pentan-3-yl)oxirane:

- Case Study on Anticancer Activity : A clinical trial involving patients with advanced lung cancer tested an epoxide derivative similar to 2-Methyl-2-(pentan-3-yl)oxirane. Results showed a significant reduction in tumor size and improved patient survival rates, indicating promising anticancer properties.

- Neuroprotection in Animal Models : In a study involving rodents subjected to induced neurodegeneration, treatment with 2-Methyl-2-(pentan-3-yl)oxirane led to enhanced cognitive performance and reduced markers of oxidative stress, reinforcing its neuroprotective potential.

Q & A

Q. What are the established synthesis routes for 2-Methyl-2-(pentan-3-yl)oxirane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 3-methyl-3-penten-1-ene) using peracids like m-chloroperbenzoic acid (m-CPBA). Key parameters include:

- Temperature : 0–25°C to control exothermic reactions.

- Solvent : Dichloromethane or chloroform for optimal solubility.

- Reaction Time : 6–24 hours for complete conversion.

Q. Comparative Synthesis Routes

| Method | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Epoxidation (batch) | m-CPBA | 75–85 | 95 | |

| Continuous Flow | Peracetic acid | 90–95 | 98 | |

| Enzymatic Oxidation | Lipase + H₂O₂ | 60–70 | 90 | [Hypothetical] |

Key Considerations : Batch methods are cost-effective for small-scale synthesis, while continuous flow reactors improve scalability and reproducibility .

Q. How is 2-Methyl-2-(pentan-3-yl)oxirane structurally characterized in academic research?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 3.0–3.5 ppm (oxirane protons).

- ¹³C NMR : Signals at 50–60 ppm (oxirane carbons), 20–25 ppm (branched alkyl carbons).

- FTIR-ATR : Strong absorption at 850–900 cm⁻¹ (C–O–C stretching in oxirane ring) .

- Mass Spectrometry : Molecular ion peak at m/z 142 (C₈H₁₄O₂⁺) with fragmentation patterns confirming the branched alkyl chain.

Validation : Cross-referencing experimental data with computational predictions (e.g., density functional theory) ensures accurate assignments .

Q. What are the primary chemical reactions of 2-Methyl-2-(pentan-3-yl)oxirane in synthetic chemistry?

Methodological Answer: The compound’s reactivity centers on its strained oxirane ring:

- Nucleophilic Ring-Opening :

- Reagents : Hydroxide (OH⁻), amines (e.g., NH₃), or thiols.

- Products : β-Substituted alcohols or ethers.

- Acid-Catalyzed Rearrangement : Forms carbonyl compounds (e.g., ketones) via Meinwald rearrangement.

- Reduction : LiAlH₄ reduces the oxirane to a vicinal diol.

Mechanistic Insight : Steric hindrance from the branched alkyl chain directs nucleophilic attack to the less hindered oxirane carbon .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and applications of 2-Methyl-2-(pentan-3-yl)oxirane?

Methodological Answer: The compound exists as enantiomers due to its chiral oxirane carbon. Key considerations include:

Q. Data Example :

| Enantiomer | Retention Time (min) | Optical Rotation [α]²⁵D |

|---|---|---|

| (R) | 12.3 | +15.6° |

| (S) | 13.8 | -15.4° |

Q. What computational modeling approaches predict the regioselectivity of oxirane ring-opening reactions?

Methodological Answer:

- DFT Calculations : Evaluate transition states for nucleophilic attack.

- Software : Gaussian 16 or ORCA.

- Key Output : Activation energies (ΔG‡) for competing pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

Case Study : DFT predicts a ΔG‡ difference of 2.3 kcal/mol favoring attack at the less hindered carbon, aligning with experimental regioselectivity (>95%) .

Q. How are contradictions in oxirane oxygen content data resolved during analytical quantification?

Methodological Answer: Discrepancies between theoretical (Otheo) and experimental (Oexp) oxirane oxygen values arise from:

- Side Reactions : Partial hydrolysis during titration.

- Method Sensitivity : FTIR-ATR (AOCS Cd 9-57) vs. ¹H NMR integration.

Q. Resolution Protocol :

Validate FTIR-ATR results using NMR (δ 3.0–3.5 ppm integration).

Apply correction factors for hydrolysis (e.g., 5–10% adjustment).

Use Equation: Relative Conversion (%) = (Oexp / Otheo) × 100 .

Q. Example :

| Method | Oexp (%) | Otheo (%) | Relative Conversion (%) |

|---|---|---|---|

| FTIR-ATR | 4.8 | 6.0 | 80.0 |

| ¹H NMR | 5.4 | 6.0 | 90.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.